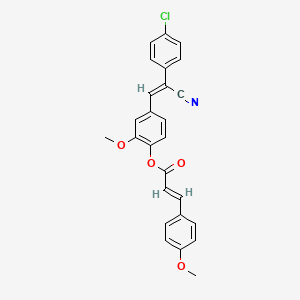

![molecular formula C23H22ClFN4O2S B12008274 8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12008274.png)

8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-[(2-Chlor-6-fluorphenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purin-2,6-dion ist eine komplexe organische Verbindung mit der Summenformel C23H22ClFN4O2S. Diese Verbindung gehört zur Purinfamilie und zeichnet sich durch ihre einzigartige Struktur aus, die eine Chlorfluorphenylgruppe, eine Methylsulfanyl-Gruppe und eine Phenylpropylgruppe umfasst, die an einen Purinkern gebunden sind. Aufgrund ihrer besonderen chemischen Eigenschaften wird sie in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.

Vorbereitungsmethoden

Die Synthese von 8-[(2-Chlor-6-fluorphenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purin-2,6-dion umfasst mehrere Schritte. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Ausgangsstoffe: Die Synthese beginnt mit der Herstellung des Chlorfluorphenylmethylsulfanyl-Zwischenprodukts.

Reaktionsbedingungen: Das Zwischenprodukt wird dann unter bestimmten Bedingungen, z. B. in Gegenwart einer Base und eines geeigneten Lösungsmittels, mit 1,3-Dimethyl-7-(3-phenylpropyl)purin-2,6-dion umgesetzt.

Reinigung: Das Endprodukt wird durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.

Industrielle Produktionsverfahren können die Skalierung dieser Reaktionen unter Verwendung von kontinuierlichen Strömungsreaktoren und die Optimierung der Reaktionsbedingungen umfassen, um Ausbeute und Effizienz zu maximieren.

Analyse Chemischer Reaktionen

8-[(2-Chlor-6-fluorphenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purin-2,6-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von reduzierten schwefelhaltigen Derivaten führt.

Substitution: Die Chlorfluorphenylgruppe kann nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen und neue Derivate mit verschiedenen funktionellen Gruppen bilden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen. Die Hauptprodukte, die gebildet werden, hängen von der spezifischen Reaktion und den verwendeten Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

8-[(2-Chlor-6-fluorphenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purin-2,6-dion hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter Enzyminhibition und Rezeptorbindung.

Medizin: Es wird geforscht, um seine potenziellen therapeutischen Anwendungen zu untersuchen, wie z. B. entzündungshemmende oder krebshemmende Eigenschaften.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Spezialchemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 8-[(2-Chlor-6-fluorphenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purin-2,6-dion beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung ab und sind Gegenstand laufender Forschung.

Wissenschaftliche Forschungsanwendungen

8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

8-[(2-Chlor-6-fluorphenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purin-2,6-dion kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

- 7-(4-Chlorbenzyl)-8-[(2-chlor-6-fluorbenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purin-2,6-dion

- 7-(2-Chlorbenzyl)-8-[(2-chlor-6-fluorbenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purin-2,6-dion

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen Substituenten, was zu Variationen in ihren chemischen und biologischen Eigenschaften führt

Eigenschaften

Molekularformel |

C23H22ClFN4O2S |

|---|---|

Molekulargewicht |

473.0 g/mol |

IUPAC-Name |

8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |

InChI |

InChI=1S/C23H22ClFN4O2S/c1-27-20-19(21(30)28(2)23(27)31)29(13-7-10-15-8-4-3-5-9-15)22(26-20)32-14-16-17(24)11-6-12-18(16)25/h3-6,8-9,11-12H,7,10,13-14H2,1-2H3 |

InChI-Schlüssel |

GLXHQFJEJLVUSR-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CCCC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide](/img/structure/B12008191.png)

![3,4,5,6-Tetrahydrobenzo[h]quinolin-4a(2H)-ol](/img/structure/B12008194.png)

![(5E)-5-(2H-chromen-3-ylmethylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12008195.png)

![ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12008197.png)

![4-((5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B12008236.png)

![(5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008281.png)